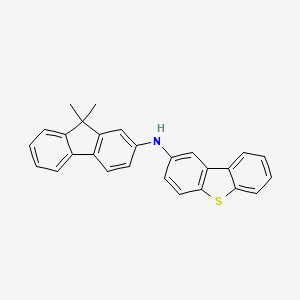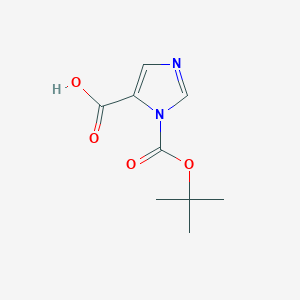
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the imidazole ring with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous or organic solvent at ambient temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid are employed for deprotection reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected imidazole derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group can be added to amines under aqueous conditions, providing stability and preventing unwanted reactions . The deprotection process involves the cleavage of the tert-butoxycarbonyl group, which can be achieved using strong acids, leading to the formation of the free amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Another compound featuring a tert-butoxycarbonyl group, used in Suzuki-Miyaura cross-coupling reactions.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to act as a protecting group for amines and its reactivity under various conditions highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-10-4-6(11)7(12)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
VQMXTGKKHQWWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



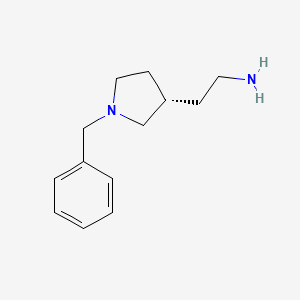
![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
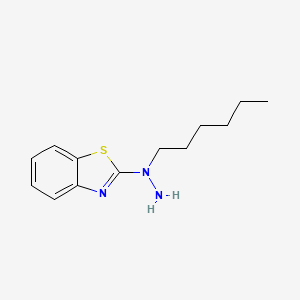
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
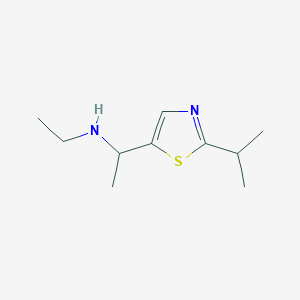
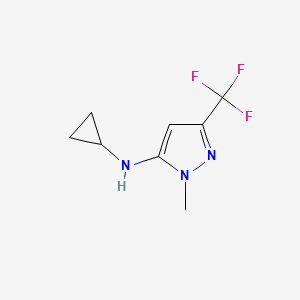


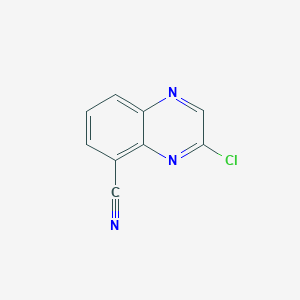

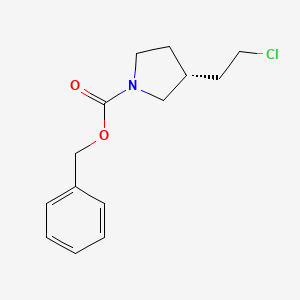
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
